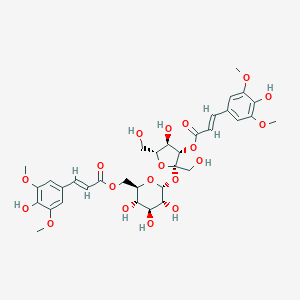
5-Formyloxymethyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyloxymethyluridine (5fomU) is a modified nucleoside that has gained significant attention in scientific research due to its unique properties. It is a nucleoside analogue that has been synthesized using various methods and has shown promising results in different applications.
Mécanisme D'action
The mechanism of action of 5-Formyloxymethyluridine is not fully understood. However, it is believed to act as a substrate for RNA polymerases, leading to the incorporation of this compound into RNA molecules. The presence of this compound in RNA molecules can affect RNA structure and function, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects
Studies have shown that the presence of this compound in RNA molecules can affect RNA structure and function. This can lead to changes in gene expression and protein synthesis. Additionally, this compound has been shown to enhance the stability of RNA molecules, leading to increased resistance to degradation by nucleases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Formyloxymethyluridine in lab experiments is its ability to modify RNA molecules without significantly affecting their structure and function. Additionally, this compound is relatively easy to synthesize, making it readily available for use in scientific research. However, one of the main limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can lead to cell death, making it important to use appropriate concentrations in lab experiments.
Orientations Futures
There are numerous future directions for the use of 5-Formyloxymethyluridine in scientific research. One direction is the development of new methods for the synthesis of this compound and other modified nucleosides. Additionally, this compound can be used in the development of new RNA-based therapeutics and biosensors. Furthermore, the use of this compound in the study of RNA structure and function can lead to new insights into gene expression and protein synthesis.
Conclusion
In conclusion, this compound is a modified nucleoside that has shown promising results in scientific research. Its unique properties make it a valuable tool in the study of RNA structure and function. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 5-Formyloxymethyluridine has been achieved using different methods. One of the most common methods is the reaction of uridine with formic acid in the presence of a catalyst. This reaction results in the formation of this compound and carbon dioxide as a by-product. Other methods involve the use of formic acid derivatives or the direct formylation of uridine using formic acid and acetic anhydride.
Applications De Recherche Scientifique
5-Formyloxymethyluridine has been extensively used in scientific research due to its unique properties. It has been used as a probe to study RNA structure and function. It has also been used in the synthesis of modified RNA molecules for use in gene therapy and RNA-based therapeutics. Additionally, this compound has been used in the development of RNA-based biosensors for the detection of small molecules and proteins.
Propriétés
Numéro CAS |
129051-71-4 |
|---|---|
Formule moléculaire |
C11H14N2O8 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl formate |
InChI |
InChI=1S/C11H14N2O8/c14-2-6-7(16)8(17)10(21-6)13-1-5(3-20-4-15)9(18)12-11(13)19/h1,4,6-8,10,14,16-17H,2-3H2,(H,12,18,19)/t6-,7-,8-,10-/m1/s1 |
Clé InChI |
JZTZVTCZKZHFNF-FDDDBJFASA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)COC=O |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)COC=O |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)COC=O |
Synonymes |
5-formyloxymethyluridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)



![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

